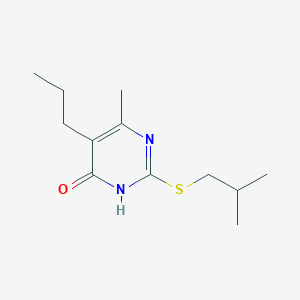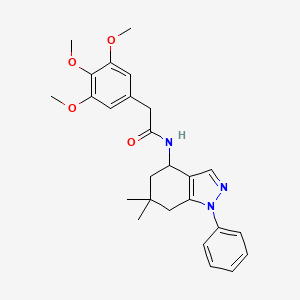
2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isobutylthio)-6-methyl-5-propyl-4-pyrimidinol, also known as IBMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the pyrimidinol family and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol is not fully understood. However, it has been shown to act as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT), which is involved in the breakdown of dopamine. By inhibiting COMT, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol can increase the levels of dopamine in the brain, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects
2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its effects on the reward pathway and addiction. 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has also been shown to have antioxidant properties and may have a protective effect on the brain.
実験室実験の利点と制限
2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, and it has been extensively studied for its effects on the central nervous system. However, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol also has some limitations. It is a relatively unstable compound and can degrade over time, which may affect the results of experiments. Additionally, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol is not very water-soluble, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol. One area of research could focus on the potential use of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol in the treatment of addiction and other neurological disorders. Another area of research could focus on the development of more stable and water-soluble forms of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol for use in experiments. Additionally, further research could be done to better understand the mechanism of action of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol and its effects on the central nervous system.
Conclusion
In conclusion, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While it has some limitations, 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has several advantages for use in lab experiments, and there are numerous future directions for research on this compound.
合成法
The synthesis of 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol involves the reaction between 2-mercapto-4,6-dimethylpyrimidine and isobutyl iodide in the presence of a base such as potassium carbonate. The resulting product is then reacted with propylmagnesium bromide to yield 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol. This synthesis method has been well-established and has been used in numerous studies to produce 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol for research purposes.
科学的研究の応用
2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has been widely studied for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the regulation of dopamine release and the modulation of the reward pathway. 2-(isobutylthio)-6-methyl-5-propyl-4-pyrimidinol has also been studied for its potential use in the treatment of addiction and other neurological disorders.
特性
IUPAC Name |
4-methyl-2-(2-methylpropylsulfanyl)-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-5-6-10-9(4)13-12(14-11(10)15)16-7-8(2)3/h8H,5-7H2,1-4H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZREOGFCVDZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(2-methylpropylsulfanyl)-5-propyl-1H-pyrimidin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({2-[2-(3-methylphenoxy)propanoyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6079216.png)
![methyl 2-({N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6079218.png)
![2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B6079229.png)
![1-[(4-methoxybenzyl)thio]-7,7-dimethyl-4-(2-phenylethyl)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6079232.png)
![1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6079240.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B6079245.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6079250.png)
![N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079264.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6079267.png)
![3-(1,3-benzodioxol-5-yl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B6079274.png)

![4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6079291.png)
![N-(3-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079304.png)
![N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6079309.png)